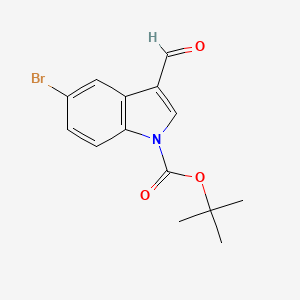

1-Boc-5-Bromo-3-formylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-5-Bromo-3-formylindole is a chemical compound that is part of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. The bromo and formyl substituents on the indole ring system provide reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Boc-5-Bromo-3-formylindole often involves the use of N-heterocyclic carbene (NHC) catalysis. For instance, a [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles catalyzed by NHC can yield spirocarbocyclic oxindoles, which are structurally related to 1-Boc-5-Bromo-3-formylindole and are of interest due to their potential applications in molecular biology and pharmacy . Additionally, regioselective lithiation methods have been employed in the synthesis of related bromopyrroles, which could potentially be adapted for the synthesis of bromoindoles .

Molecular Structure Analysis

The molecular structure of 1-Boc-5-Bromo-3-formylindole is characterized by the indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 5-position and a formyl group at the 3-position allows for a variety of chemical reactions, as these functional groups are reactive towards nucleophilic substitution and condensation reactions, respectively.

Chemical Reactions Analysis

The bromine and formyl groups on the indole ring system are key functional groups that can undergo various chemical reactions. For example, the formyl group can participate in formyloxylation reactions with water and DMF under photocatalytic conditions, leading to the formation of 3-formyloxyoxindoles . Moreover, the bromine atom can be substituted with other groups, as demonstrated by the synthesis of thiosemicarbazones from 1-acyl-2-halo-3-formylindoles, which showed antiviral activity against vaccinia virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-5-Bromo-3-formylindole are influenced by its functional groups and molecular structure. The bromine atom contributes to the compound's density and reactivity, while the formyl group affects its polarity and reactivity towards nucleophiles. The synthesis of poly(5-bromoindole) provides insights into the electrochemical behavior and thermal stability of bromoindole derivatives, which are relevant for understanding the properties of 1-Boc-5-Bromo-3-formylindole . The solubility of these compounds in various solvents and their fluorescence properties are also important characteristics that can be inferred from related studies .

Scientific Research Applications

Synthesis of Indolyloxazoles and Indolyl Enamines

Research indicates that derivatives of 3-formylindole, which share a structural similarity with "1-Boc-5-Bromo-3-formylindole," can react with tosylmethyl isocyanide (TOSMIC) to produce indolyloxazoles and stable indolyl primary enamines. This reaction pathway underscores the versatility of formylindole derivatives in constructing heterocyclic compounds, which are pivotal in drug discovery and development (Chakrabarty et al., 2005).

Anti-HIV-1 Inhibitors

A study focused on N-arylsulfonyl-3-formylindoles demonstrates the potential of formylindole derivatives in the search for new anti-HIV-1 agents. Through a two-step synthetic route, researchers designed and synthesized compounds that showed significant inhibitory activity against HIV-1 replication, highlighting the importance of substituent variation on the indole core for antiviral activity (Che et al., 2018).

Modular Catalytic Synthesis

The catalytic synthesis of 3-amino-3-aryl-2-oxindoles using Rh-catalyzed addition showcases the utility of Boc-protected indole derivatives, similar to "1-Boc-5-Bromo-3-formylindole," in creating biologically active compounds. This method provides a straightforward approach to synthesizing a wide array of functionalized indoles with high yields and low catalyst loading, which are valuable in medicinal chemistry (Marques & Burke, 2016).

Synthesis of Carbazole Alkaloids

The strategic use of Boc-protected 3-formylindole in the synthesis of carbazole alkaloids, such as carbazomycin A and B, highlights the compound's role in the construction of complex natural products. These syntheses involve multiple steps, including Wittig reactions and intramolecular cyclizations, demonstrating the compound's utility in synthesizing structurally intricate and biologically relevant molecules (Markad & Argade, 2014).

Mechanism of Action

Target of Action

It is known that bromoindoles, a class of compounds to which 1-boc-5-bromo-3-formylindole belongs, are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromoindoles are known to undergo sonogashira coupling reactions . In such reactions, the bromine atom on the indole ring can be replaced by an alkynyl group, leading to the formation of a new carbon-carbon bond . This reaction is often used in the synthesis of complex organic molecules.

Biochemical Pathways

Bromoindoles are often used as intermediates in the synthesis of various bioactive compounds . These compounds can interact with numerous biochemical pathways, depending on their final structure and functional groups.

Pharmacokinetics

The compound’s lipophilicity, a key determinant of absorption and distribution in the body, is predicted to be moderate . This suggests that the compound may have reasonable bioavailability, although this would need to be confirmed through experimental studies.

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final bioactive compound .

Action Environment

The action, efficacy, and stability of 1-Boc-5-Bromo-3-formylindole can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity (and thus its mode of action) can be influenced by the presence of other reactants, the temperature, and the pH of the environment .

properties

IUPAC Name |

tert-butyl 5-bromo-3-formylindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESUUKNLBXWLAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585947 |

Source

|

| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5-Bromo-3-formylindole | |

CAS RN |

325800-39-3 |

Source

|

| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)